Patulin - 247172-18-5

Patulin

Catalog Number: EVT-7924612
CAS Number: 247172-18-5
Molecular Formula: C7H6O4
Molecular Weight: 154.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Patulin is a furopyran and lactone that is (2H-pyran-3(6H)-ylidene)acetic acid which is substituted by hydroxy groups at positions 2 and 4 and in which the hydroxy group at position 4 has condensed with the carboxy group to give the corresponding bicyclic lactone. A mycotoxin produced by several species of Aspergillus and Penicillium, it has antibiotic properties but has been shown to be carcinogenic and mutagenic. It has a role as an antimicrobial agent, a mycotoxin, a carcinogenic agent, a mutagen, a Penicillium metabolite and an Aspergillus metabolite. It is a furopyran, a lactol and a gamma-lactone.
Patulin is a natural product found in Trichoderma virens, Amesia atrobrunnea, and other organisms with data available.
Patulin is found in pomes. Mycotoxin, found as a contaminant of foods, e.g. apple juice. Sometimes detd. in apple juice Patulin is a mycotoxin produced by a variety of molds, particularly Aspergillus and Penicillium. It is commonly found in rotting apples, and the amount of patulin in apple products is generally viewed as a measure of the quality of the apples used in production. It is not a particularly potent toxin, but a number of studies have shown that it is genotoxic, which has led to some theories that it may be a carcinogen, though animal studies have remained inconclusive. Patulin is also an antibiotic. Several countries have instituted patulin restrictions in apple products. The World Health Organization recommends a maximum concentration of 50 ug/L in apple juice. Patulin has been shown to exhibit apoptotic and antibiotic functions (A7849, A7850). Patulin belongs to the family of Pyrans. These are compounds containing a pyran ring, which is a six-member heterocyclic, non-aromatic ring with five carbon atoms, one oxygen atom and two ring double bonds.
4-Hydroxy-4H-furo(3,2-c)pyran-2(6H)-one. A mycotoxin produced by several species of Aspergillus and Penicillium. It is found in unfermented apple and grape juice and field crops. It has antibiotic properties and has been shown to be carcinogenic and mutagenic and causes chromosome damage in biological systems.
Source

Patulin contamination typically arises from the growth of mold on fruits, particularly when they are damaged or overripe. The presence of patulin has been widely reported in apples and apple-derived products, but it can also be found in other fruits such as pears, grapes, and cherries. The production of patulin by fungi is influenced by environmental conditions such as temperature and humidity.

Classification

Patulin is classified as a secondary metabolite and falls under the category of mycotoxins. It is a polyketide compound, which indicates its biosynthetic origin from the polyketide pathway in fungi.

Synthesis Analysis

Methods

  1. Fungal Fermentation: Cultivating specific strains of Penicillium under controlled conditions to induce patulin production.
  2. Chemical Synthesis: Utilizing organic synthesis techniques to create patulin in the laboratory setting, although this is less common due to the complexity involved.

Technical Details

Fungal fermentation involves optimizing growth conditions such as pH, temperature, and nutrient availability to maximize patulin yield. Chemical synthesis may involve multi-step reactions that require precise control over reaction conditions to ensure the desired product is obtained.

Molecular Structure Analysis

Structure

Patulin has the molecular formula C10H10O5C_{10}H_{10}O_5 and features a lactone ring structure. Its systematic name is 4-hydroxy-4H-furo[3,2-c]pyran-2(3H)-one.

Data

  • Molecular Weight: 210.18 g/mol
  • Melting Point: Approximately 120 °C
  • Solubility: Soluble in polar solvents like methanol and ethanol but poorly soluble in non-polar solvents.
Chemical Reactions Analysis

Reactions

Patulin undergoes various chemical reactions that can influence its stability and reactivity:

  1. Hydrolysis: Patulin can hydrolyze under acidic or basic conditions, potentially forming less toxic derivatives.
  2. Oxidation: Exposure to oxidizing agents can lead to degradation products that may have different toxicological profiles.

Technical Details

The stability of patulin is affected by environmental factors such as light, temperature, and pH levels. Understanding these reactions is crucial for developing effective methods for its detection and degradation in contaminated food products.

Mechanism of Action

Process

Patulin exerts its toxic effects primarily through the inhibition of protein synthesis and disruption of cellular processes. It has been shown to induce oxidative stress and damage cellular components such as DNA.

Data

Research indicates that patulin can affect various biological systems, leading to cytotoxicity in human cell lines at concentrations typically found in contaminated foods. Its mechanism involves interaction with cellular macromolecules, leading to impaired cellular functions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale yellow crystalline solid.
  • Odor: Odorless.
  • Taste: Bitter.

Chemical Properties

  • Stability: Relatively stable under normal storage conditions but sensitive to heat and light.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic sites in its structure.

Relevant analyses have shown that patulin's stability can vary significantly based on its environment, influencing its detection and degradation strategies in food safety protocols.

Applications

Scientific Uses

Patulin serves as an important subject of study within food safety research due to its implications for human health. Analytical methods for detecting patulin are crucial for monitoring food products:

  1. Detection Methods: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used for quantifying patulin levels in food samples.
  2. Toxicological Studies: Research into the effects of patulin on human health continues to inform regulatory standards and safety assessments for food products.
Biosynthesis Pathways and Fungal Producers of Patulin

Polyketide Synthase-Mediated Biosynthetic Mechanisms in Penicillium expansum

Patulin biosynthesis is a canonical polyketide pathway initiated by the condensation of one acetyl-CoA and three malonyl-CoA units into 6-methylsalicylic acid (6MSA), catalyzed by the multidomain enzyme 6MSA synthase (6MSAS) encoded by patK [1] [3]. This enzyme exhibits a molecular weight of 176 kDa and comprises four identical polypeptide chains, each housing acyl carrier, ketoacyl synthase, and ketoreductase domains [3] [8]. Biochemical studies confirm that 6MSA undergoes a decarboxylation by patG-encoded decarboxylase to form m-cresol, which is sequentially hydroxylated by cytochrome P450 monooxygenases (patH and patI) into m-hydroxybenzyl alcohol and gentisyl alcohol [1] [8]. Subsequent oxidation, epoxidation, and lactone formation yield phyllostine, neopatulin, and ultimately patulin. Subcellular compartmentalization is critical: PatE (glucose-methanol-choline oxidoreductase) localizes to the cell wall, while PatD (alcohol dehydrogenase) operates in the cytosol, ensuring spatial regulation of the pathway [1] [8].

Table 1: Key Enzymes and Intermediates in Patulin Biosynthesis

StepIntermediateEnzymeGeneLocalization
16-Methylsalicylic acid6MSA synthasepatKCytosol
2m-Cresol6MSA decarboxylasepatGCytosol
3m-Hydroxybenzyl alcoholCytochrome P450 monooxygenasepatHEndoplasmic reticulum
4Gentisyl alcoholCytochrome P450 monooxygenasepatIEndoplasmic reticulum
5IsoepoxydonIsoepoxydon dehydrogenasepatNCytosol
6PhyllostineNeopatulin synthasepatFVacuole
7NeopatulinAlcohol dehydrogenasepatDCytosol
8AscladiolGlucose-methanol-choline oxidoreductasepatECell wall

Regulatory Gene Clusters (PatA–PatO) and Transcriptional Control of Mycotoxin Production

The patulin biosynthetic gene cluster spans 41–44 kb and comprises 15 co-regulated genes (patA to patO) in Penicillium expansum [4] [8]. This cluster includes 11 biosynthetic enzymes, three transporters (PatA, PatC, PatM), and the Zn²⁺Cys₆ transcription factor PatL. PatL directly activates all cluster genes by binding to conserved promoter motifs (5ʹ-TCGGC-3ʹ), as demonstrated by 90% patulin reduction in ΔpatL mutants [4] [10]. Global regulators also modulate patulin synthesis:

  • LaeA, a nuclear methyltransferase, induces histone modifications that decondense chromatin at the pat cluster, enhancing patK and patL expression [4] [5].
  • PacC, activated under alkaline pH, represses patulin genes at pH >6.0 by competing with PatL [7] [10].
  • CreA, a carbon catabolite repressor, downregulates pat genes during sucrose excess (>175 mM) [5].

Table 2: Functions of Key Genes in the Patulin Biosynthetic Cluster

GeneFunctionProtein TypeImpact of Deletion
patLTranscriptional activatorZn²⁺Cys₆ factor90% reduction in patulin
patK6MSA synthasePolyketide synthaseComplete pathway blockage
patEOxidoreductase (ascladiol → patulin)GMC oxidoreductaseLoss of extracellular patulin export
patAAcetate transporterMFS transporter70% patulin reduction
patCEfflux pumpMFS transporterAltered spatial toxin distribution
patMMycotoxin secretionABC transporterIntracellular patulin accumulation

Comparative Analysis of Patulin Production Across Aspergillus, Byssochlamys, and Penicillium Genera

While patulin production occurs in >30 fungal species, significant interspecies variability exists:

  • Penicillium expansum: The most significant patulin producer in apples, generating up to 146.58 μg/g in colonized tissue. Among 14 patulinogenic Penicillium species, P. expansum exhibits the highest biosynthetic output due to efficient cluster regulation and host-specific adaptations [3] [8].
  • Aspergillus clavatus: Shares a homologous 15-gene patulin cluster, but produces only 20–30% of P. expansum's patulin levels. The cluster includes patJ (epoxide hydrolase) and patO (dehydrogenase), but lacks robust pH-responsive regulation [3] [7].
  • Byssochlamys nivea: Unique thermotolerance allows patulin synthesis up to 45°C. Its idh (isoepoxydon dehydrogenase) gene shares 85% identity with P. expansum, but patulin yields are lower (≤50 μg/mL) due to incomplete cluster induction [3] [7].Non-producing species like P. chrysogenum retain degenerate ("fossil") patulin clusters with inactivated patK and patL homologs [8].

Table 3: Patulin Production Capacity Across Fungal Genera

Genus/SpeciesMaximum Patulin YieldOptimal TemperatureHost Association
Penicillium expansum146.58 μg/g (in apples)25°CPome fruits
Aspergillus clavatus35 μg/mL (in vitro)30°CCereals
Byssochlamys nivea50 μg/mL (in vitro)37–45°CThermally processed juices
Penicillium griseofulvum90.4 μg/mL (in vitro)25°CDiverse substrates

Environmental Triggers for Biosynthetic Activation: pH, Temperature, and Oxidative Stress

Environmental factors critically modulate patulin biosynthesis through transcriptional and enzymatic mechanisms:

  • pH: Acidic conditions (pH 3.5–5.0) induce pat gene expression, with peak patulin production (90.4 μg/mL) at pH 5.0. Alkaline pH (≥8.5) represses the pathway via PacC-mediated patL inhibition. P. expansum actively acidifies its environment via gluconic acid secretion, maintaining optimal pH for patulin synthesis [7] [10].
  • Temperature: Biosynthesis peaks at 25°C but declines sharply above 30°C. Low temperatures (4°C) suppress pat genes, reducing patulin by 60% in stored apples [7] [8].
  • Oxidative Stress: Reactive oxygen species (ROS) like H₂O₂ upregulate patD and patE by 5.3-fold. However, excessive ROS (e.g., from cinnamaldehyde/citral treatment) causes mitochondrial dysfunction, reducing patulin by disrupting cellular energy metabolism [9] [10].
  • Carbon Sources: Sucrose (15–75 mM) enhances patulin, but concentrations >175 mM trigger CreA repression. Malic acid (1%) upregulates laeA, increasing patulin biosynthesis [5] [7].Multidrug-resistant (MDR) P. expansum strains overexpressing ABC transporters (PeABC1) produce 2.1-fold more patulin than wild-type isolates, linking fungicide resistance to mycotoxin risk [10].

Table 4: Environmental Modulation of Patulin Biosynthesis

FactorOptimal ConditionMechanismImpact on Patulin
pH5.0PacC inactivation; PatL activation90.4 μg/mL (max yield)
Temperature25°CEnzyme stability; transcription efficiency100% production
Oxidative StressModerate H₂O₂patD/patE induction5.3-fold upregulation
Carbon (sucrose)75 mMCreA derepression80% increase
Fungicide exposureFludioxonil-treatedEfflux pump overexpression (MDR strains)110% increase

Properties

CAS Number

247172-18-5

Product Name

Patulin

IUPAC Name

4-hydroxy-4,6-dihydrofuro[3,2-c]pyran-2-one

Molecular Formula

C7H6O4

Molecular Weight

154.12 g/mol

InChI

InChI=1S/C7H6O4/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1,3,7,9H,2H2

InChI Key

ZRWPUFFVAOMMNM-UHFFFAOYSA-N

SMILES

C1C=C2C(=CC(=O)O2)C(O1)O

Solubility

Soluble in ethanol, diethyl ether, acetone, benzene, and ethyl or amyl acetate
Soluble in common organic solvents; insoluble in petroleum ether
Soluble in wate

Canonical SMILES

C1C=C2C(=CC(=O)O2)C(O1)O

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